

# Sildenafil citrate versus estrogen as adjuvant therapy for unexplained infertility.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |
|----------------------|--------------------|-----------|--|--|
| Compound Name:       | Sildenafil Citrate |           |  |  |
| Cat. No.:            | B000866            | Get Quote |  |  |

# Sildenafil Citrate Versus Estrogen in Unexplained Infertility: A Comparative Guide

In the landscape of assisted reproductive technologies, adjuvant therapies play a crucial role in optimizing outcomes for couples with unexplained infertility. Among these, **sildenafil citrate** and estrogen have emerged as potential agents to improve endometrial receptivity and pregnancy rates. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.

# **Executive Summary**

Both **sildenafil citrate** and estrogen aim to improve endometrial thickness and uterine blood flow, which are critical for successful embryo implantation. Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, enhances the effects of nitric oxide (NO) to induce vasodilation.[1][2] Estrogen, on the other hand, directly stimulates the proliferation of the endometrial lining.[3][4] Clinical studies present a mixed but insightful picture. While some evidence suggests estrogen may lead to a greater increase in endometrial thickness, other studies indicate that sildenafil may be associated with higher clinical pregnancy rates.[2][5][6] The choice of adjuvant therapy may depend on the specific patient profile, including the duration of infertility.[5][7]

# **Data Presentation: Comparative Efficacy**



The following tables summarize quantitative data from key clinical trials comparing **sildenafil citrate** and estrogen as adjuvant therapies for unexplained infertility, often in conjunction with clomiphene citrate (CC) for ovulation induction.

Table 1: Endometrial Thickness (mm)

| Study                                                              | Sildenafil<br>Citrate Group<br>(Mean ± SD or<br>Median) | Estrogen<br>Group (Mean ±<br>SD or Median) | Control Group<br>(Mean ± SD or<br>Median) | P-value         |
|--------------------------------------------------------------------|---------------------------------------------------------|--------------------------------------------|-------------------------------------------|-----------------|
| Al-Sunaidi et al.<br>(2024)[6]                                     | Not Significantly<br>Different                          | Not Significantly<br>Different             | -                                         | -               |
| El-Gergawy et al.<br>(2023)[5]                                     | 7.5 ± (SD not provided)                                 | 8.5 ± (SD not provided)                    | 7.2 ± (SD not provided)                   | 0.0004          |
| Sarhan et al.<br>(2023)[7][8]                                      | 8.0                                                     | -                                          | 7.0                                       | <0.01           |
| El-Shourbagy et<br>al. (2021)[9]                                   | Statistically significant increase                      | -                                          | -                                         | -               |
| Mangal & Mehirishi[10] (as cited in El- Shourbagy et al., 2021[9]) | 5.42                                                    | 5.76                                       | -                                         | Not Significant |
| Unnamed Study<br>(2024)[11]                                        | Not Significantly<br>Different                          | Not Significantly<br>Different             |                                           |                 |

Table 2: Clinical Pregnancy Rate (%)



| Study                           | Sildenafil<br>Citrate Group               | Estrogen<br>Group | Control Group | P-value         |
|---------------------------------|-------------------------------------------|-------------------|---------------|-----------------|
| Al-Sunaidi et al. (2024)[6][12] | 28.92%                                    | 20.83%            | -             | 0.04            |
| El-Gergawy et al. (2023)[5][13] | 46%                                       | 58%               | 27%           | 0.005           |
| Unnamed Study<br>(2024)[14]     | Significantly<br>Higher                   | -                 | -             | 0.04            |
| Sarhan et al.<br>(2023)[7]      | Increased (not statistically significant) | -                 | -             | Not Significant |

Table 3: Ovulation Rate and Follicle Number

| Study                              | Parameter                          | Sildenafil<br>Citrate<br>Group    | Estrogen<br>Group       | Control<br>Group | P-value |
|------------------------------------|------------------------------------|-----------------------------------|-------------------------|------------------|---------|
| El-Gergawy<br>et al. (2023)<br>[2] | Ovulation<br>Rate                  | Significantly<br>Higher           | -                       | -                | <0.05   |
| El-Gergawy<br>et al. (2023)<br>[2] | Number of Follicles                | -                                 | Significantly<br>Higher | -                | <0.05   |
| Unnamed<br>Study (2024)<br>[11]    | Ovulation<br>Rate                  | Significantly<br>Higher           | -                       | 0.002            |         |
| Unnamed<br>Study (2024)<br>[11]    | Number of<br>Graafian<br>Follicles | Not<br>Significantly<br>Different | -                       |                  |         |

# **Experimental Protocols**



The methodologies employed in the cited studies provide a framework for understanding the evidence base.

# **Representative Clinical Trial Protocol**

A common study design is a prospective, randomized controlled trial.[8][10][12]

Patient Population: Women diagnosed with unexplained infertility.[8][10][12] Key inclusion criteria often include age between 18-40 years, regular menstrual cycles, a normal uterine cavity, at least one patent fallopian tube, and a male partner with a normal semen analysis.
 [15]

#### Treatment Arms:

- Sildenafil Group: Patients typically receive clomiphene citrate (e.g., 100 mg/day from day 3 to 7 of the menstrual cycle) followed by oral or vaginal sildenafil citrate (e.g., 25 mg twice daily from day 8 to 12).[10][12]
- Estrogen Group: Patients receive clomiphene citrate with the same protocol, followed by oral estradiol valerate (e.g., 2 mg twice daily from day 8 to 12).[5][12]
- Control Group: Patients may receive clomiphene citrate alone.
- Monitoring and Outcome Measures:
  - Transvaginal ultrasound is used to assess endometrial thickness, the number of mature follicles, and ovulation.[8][10]
  - Pregnancy is typically assessed via a beta-hCG blood test two weeks after ovulation, followed by an ultrasound to confirm a clinical pregnancy (presence of a fetal heartbeat).
     [8]
  - The Applebaum score, a uterine biophysical profile, may also be used to assess endometrial receptivity.[6][12]

# Signaling Pathways and Mechanisms of Action Sildenafil Citrate Signaling Pathway



**Sildenafil citrate** enhances uterine blood flow by inhibiting phosphodiesterase type 5 (PDE5). [1][2] This leads to an accumulation of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the uterine arteries.[1][2][16] Improved blood flow is thought to support endometrial growth and receptivity.[1] Additionally, sildenafil may modulate the immune environment by decreasing the activity of local natural killer (NK) cells and upregulating factors like vascular endothelial growth factor (VEGF) and leukemia inhibitory factor (LIF), which are crucial for implantation.[1][17]



Click to download full resolution via product page

Sildenafil Citrate's Mechanism of Action

# **Estrogen Signaling Pathway**

Estrogen is fundamental for the proliferation of the endometrial lining during the preovulatory phase.[4] It acts by binding to estrogen receptors ( $ER\alpha$  and  $ER\beta$ ) in the cytoplasm.[18] This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes crucial for implantation.[18] This process thickens the uterine lining, preparing it for embryo implantation.[19] Progesterone receptors are also upregulated by estrogen, priming the endometrium for the secretory phase.[4]





Click to download full resolution via product page

Estrogen's Mechanism of Action

# **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial comparing **sildenafil citrate** and estrogen in women with unexplained infertility.





Click to download full resolution via product page

Clinical Trial Workflow Diagram

# **Adverse Effects**



Both treatments are generally well-tolerated, but some side effects have been reported.

- **Sildenafil Citrate**: The most commonly reported side effect is headache.[5][7][8] Other potential side effects include feeling sick, indigestion, and dizziness.[20]
- Estrogen: Common side effects can include bloating, mood swings, breast tenderness, and nausea.[3][19][21] More serious but rare risks associated with hormone therapy include blood clots.[3][21]

In a comparative study, the distribution of all side effects was not statistically different between the sildenafil, estrogen, and control groups.[5]

## Conclusion

The decision to use **sildenafil citrate** or estrogen as an adjuvant therapy in unexplained infertility requires careful consideration of the available evidence. While one study suggests that oral estrogen combined with clomiphene citrate can improve endometrial thickness and increase pregnancy rates, particularly in cases of shorter infertility duration, other research indicates that sildenafil may lead to a better uterine biophysical profile and a higher clinical pregnancy rate.[2][5][6][13] Sildenafil may also offer benefits in terms of ovulation rate.[2][11]

Further large-scale, rigorously designed randomized controlled trials are needed to definitively establish the superiority of one agent over the other and to identify patient populations that would benefit most from each therapy. The choice of treatment should be individualized based on a thorough evaluation of the patient's clinical profile and a discussion of the potential benefits and risks.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. encyclopedia.pub [encyclopedia.pub]

## Validation & Comparative





- 2. Comparative Evaluation of Sildenafil Citrate and Estrogen as an Adjuvant Therapy for Treatment of Unexplained Infertility in Women [mdpi.com]
- 3. Hormone Therapy and Fertility | University of Utah Health [healthcare.utah.edu]
- 4. Endometrial Receptivity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Sildenafil Citrate and Estrogen as an Adjuvant Therapy for Treatment of Unexplained Infertility in Women PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Adding Sildenafil Versus Estradiol to Clomiphene Citrate on the Applebaum Score and Pregnancy Rate in Patients With Unexplained Infertility: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Oral sildenafil citrate: a potential approach for improvement of endometrial thickness and treatment of unexplained infertility in women PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annalsofrscb.ro [annalsofrscb.ro]
- 10. A randomized clinical trial of sildenafil plus clomiphene citrate to improve the success rate of ovulation induction in patients with unexplained infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of sildenafil citrate and estradiol valerate as adjuvants during clomiphene citrate-assisted ovarian stimulation cycles in patients with unexplained infertility: a double-blind randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Adding Sildenafil Versus Estradiol to Clomiphene Citrate on the Applebaum Score and Pregnancy Rate in Patients With Unexplained Infertility: A Double-Blind Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Sildenafil Citrate and Estrogen as an Adjuvant Therapy for Treatment of Unexplained Infertility in Women PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Letrozole, Gonadotropin, or Clomiphene for Unexplained Infertility PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. google.com [google.com]
- 19. conceiveabilities.com [conceiveabilities.com]
- 20. About sildenafil (Viagra) NHS [nhs.uk]



- 21. fertilitysa.com [fertilitysa.com]
- To cite this document: BenchChem. [Sildenafil citrate versus estrogen as adjuvant therapy for unexplained infertility.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000866#sildenafil-citrate-versus-estrogen-as-adjuvant-therapy-for-unexplained-infertility]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com